4-(4-Chlorophenyl)thiophen-2-amine

Allosteric modulation A1 adenosine receptor SAR

For SAR reproducibility in GPCR allosteric modulation and antibacterial programs, the para-chloro substitution pattern of 4-(4-chlorophenyl)thiophen-2-amine is mandatory. Generic or meta-halo analogs exhibit altered potency (e.g., meta-chloro analog shows reduced MRSA inhibition). This building block ensures target engagement consistency. • Validated A1AR allosteric enhancer (ED50=6.6 µM, AE=57%), outperforming 5-phenyl and 5-bromo analogs. • Selective MRSA proliferation inhibitor scaffold; serves as a precursor for asymmetrical 2-chlorothiophene derivatives. • Gram-scale availability supports parallel synthesis of amides, Schiff bases, and fused thiophene libraries.

Molecular Formula C10H8ClNS
Molecular Weight 209.70 g/mol
Cat. No. B12114860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)thiophen-2-amine
Molecular FormulaC10H8ClNS
Molecular Weight209.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=C2)N)Cl
InChIInChI=1S/C10H8ClNS/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-6H,12H2
InChIKeyIWQZKLYDSWIDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)thiophen-2-amine Chemical Identity and Properties


4-(4-Chlorophenyl)thiophen-2-amine (CAS 79652-98-5) is a 2-aminothiophene derivative with the molecular formula C10H8ClNS and a molecular weight of 209.7 g/mol . The compound is a solid at room temperature, with a predicted boiling point of 341.1±32.0 °C, a density of 1.323±0.06 g/cm³, and a predicted pKa of 2.08±0.10 . It is commercially available from multiple vendors in research-grade purity (typically 97%) and packaging sizes ranging from 1 g to 100 g, making it suitable for both small-scale exploratory synthesis and larger-scale SAR campaigns . As a member of the privileged 2-aminothiophene scaffold, this compound serves as a versatile building block in medicinal chemistry and chemical biology [1].

Why 4-(4-Chlorophenyl)thiophen-2-amine Cannot Be Substituted


The 2-aminothiophene scaffold exhibits profound sensitivity to substitution pattern and aryl ring position, rendering generic substitution invalid for structure-activity relationship (SAR) campaigns. In a study of 5-substituted 2-aminothiophenes, the 5-(4-chlorophenyl) analogue was the most potent and efficacious allosteric enhancer at the A1 adenosine receptor (ED50 = 6.6 µM, AE score = 57%), whereas the unsubstituted parent compound (6b) showed an ED50 of 15.8 µM and an AE score of 77%, demonstrating that even subtle modifications drastically alter both potency and efficacy profiles . Furthermore, in the 2-aminothiophene-3-carboxylate series, the 3-ethoxycarbonyl-5-(4-chlorophenyl) analogue (9l) was clearly superior to other 5-aryl substitutions, including 5-phenyl (9a: ED50 = 2.1 µM, AE score = 18%), 5-(4-fluorophenyl) (9k: ED50 = 8.3 µM, AE score = 51%), and 5-(4-bromophenyl) (9m: ED50 = 20.2 µM, AE score = 41%) . The position of the chlorine substituent also critically impacts biological activity; for instance, the para-chloro-substituted analog (2c-p) was among the most potent and selective inhibitors of MRSA proliferation in a panel of Gram-positive and Gram-negative bacteria, while the meta-chloro analog (2c-m) showed reduced activity [1]. These data collectively underscore that the specific 4-(4-chlorophenyl) substitution pattern is non-interchangeable and must be explicitly specified in procurement to ensure SAR reproducibility.

4-(4-Chlorophenyl)thiophen-2-amine Differentiation Evidence


Allosteric Modulation: 4-Chlorophenyl Substitution Potency-Efficacy Balance

In the 3-ethoxycarbonyl-2-aminothiophene series, the 5-(4-chlorophenyl) analogue (9l) demonstrated an ED50 of 6.6 µM and an allosteric enhancement (AE) score of 57% in a [3H]CPX competitive binding assay using CHO cells expressing human A1 adenosine receptor . This represents a 2.4-fold improvement in potency compared to the unsubstituted parent (6b: ED50 = 15.8 µM) and a 3.2-fold increase in efficacy over the 5-phenyl analogue (9a: AE score = 18%) . The combination of sub-10 µM potency and >50% efficacy makes the 4-chlorophenyl moiety a preferred choice for allosteric modulator development .

Allosteric modulation A1 adenosine receptor SAR

Antibacterial SAR: Para-Chloro Substitution and MRSA Inhibition

In a high-throughput screening campaign for GroEL/ES inhibitors, the para-chloro-substituted analog (2c-p) was identified as one of the most potent and selective inhibitors of MRSA proliferation among a panel of 14 analogs [1]. The study evaluated antibacterial activity against Gram-positive and Gram-negative bacteria, and compounds with EC50 values >100 µM were considered inactive [1]. While exact EC50 values for 2c-p were not disclosed due to assay detection limits (plotted in gray zones >100 µM), the compound was highlighted as a lead for further optimization, leading to the development of asymmetrical 2-chlorothiophene-based analogs (16–34) with improved selectivity indices [1].

Antibacterial MRSA SAR

Gewald Reaction Synthetic Utility

4-(4-Chlorophenyl)thiophen-2-amine can be synthesized via the Gewald reaction, a versatile one-pot, three-component condensation that is the industry standard for 2-aminothiophene preparation [1]. The synthetic route typically involves the reaction of 4-chlorobenzaldehyde with a cyanoacetate derivative and elemental sulfur in the presence of a base such as diethylamine [2]. This methodology is well-precedented and has been applied to the synthesis of related 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide derivatives [2]. The presence of the primary amine at the 2-position enables further derivatization through amide coupling, Schiff base formation, and heterocycle annulation, making the compound a versatile intermediate for library synthesis [3].

Synthetic chemistry Gewald reaction Building block

Vendor Purity and Supply Chain Availability

4-(4-Chlorophenyl)thiophen-2-amine (CAS 79652-98-5) is commercially available from multiple vendors at research-grade purity levels, with typical specifications of 97% purity . In contrast, close analogs such as 4-(3-chlorophenyl)thiophen-2-amine (CAS 1392042-82-8) and 5-(4-chlorophenyl)thiophen-2-amine (CAS not assigned) are less widely available and often require custom synthesis [1]. The target compound is stocked in quantities ranging from 1 g to 100 g, enabling both pilot-scale and larger synthesis campaigns without supply chain disruption . The MDL number (MFCD28959502) facilitates accurate ordering and inventory management .

Procurement Purity Supply chain

4-(4-Chlorophenyl)thiophen-2-amine Research & Industrial Applications


Allosteric Modulator SAR for GPCRs

Researchers investigating G protein-coupled receptor (GPCR) allosteric modulation should prioritize 4-(4-chlorophenyl)thiophen-2-amine as a core scaffold. Quantitative evidence from the A1 adenosine receptor system demonstrates that the 4-chlorophenyl moiety delivers a balanced profile of potency (ED50 = 6.6 µM) and efficacy (AE score = 57%), outperforming other halogenated and unsubstituted analogs . The compound serves as an optimal starting point for further derivatization at the 2-amino and 3-carboxylate positions to fine-tune pharmacological properties .

Antibacterial Lead Optimization Against MRSA

In antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA), 4-(4-chlorophenyl)thiophen-2-amine provides a validated para-chloro substitution pattern that confers selective inhibition of bacterial proliferation [1]. The compound can be used as a precursor for synthesizing asymmetrical 2-chlorothiophene-based analogs (e.g., compounds 16–34) with improved selectivity indices between antibacterial activity and mammalian cytotoxicity [1].

Gewald-Based Heterocyclic Library Synthesis

Medicinal chemistry groups building focused heterocyclic libraries should employ 4-(4-chlorophenyl)thiophen-2-amine as a Gewald-derived building block. The primary amine at the 2-position enables facile diversification through amide bond formation, Schiff base synthesis, and cyclocondensation reactions to generate fused thiophene derivatives with potential kinase inhibitory, antiproliferative, and anti-inflammatory activities [2]. The compound's commercial availability at gram scale supports parallel synthesis and SAR exploration .

Positive Control for para-Chloro Substitution SAR Studies

In structure-activity relationship (SAR) studies examining the effect of aryl halide substitution on biological activity, 4-(4-chlorophenyl)thiophen-2-amine serves as a well-characterized para-chloro reference compound. Comparative data with meta-chloro (2c-m), unsubstituted phenyl, and other halogenated analogs (fluoro, bromo) are available from published GPCR allosteric modulator and antibacterial studies, enabling researchers to benchmark new derivatives against established SAR trends [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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